molecular formula C12H9F2N3O2 B8326661 4-(4-Amino-2,6-difluorophenoxy)picolinamide

4-(4-Amino-2,6-difluorophenoxy)picolinamide

Cat. No. B8326661
M. Wt: 265.22 g/mol
InChI Key: ODZUPVQQFPUMQY-UHFFFAOYSA-N
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Patent
US07989477B2

Procedure details

4-Chloropicolinamide (0.47 g, 3.0 mmol) was converted to the title compound (0.23 g, 29%) in a manner similar to the preparation of Compound C of Example 112, except that 4-amino-2,6-difluorophenol (0.44 g, 3.0 mmol) was used instead of 4-amino-2,5-difluorophenol. 1H NMR (DMSO-d6) δ 8.60 (d, 1H, J=5.6 Hz), 8.22 (br s, 1H), 7.83 (br s, 1H), 7.45-7.46 (m, 1H), 7.30-7.32 (m, 1H), 6.43-6.49 (m, 2H), 5.94 (s, 2H); MS (ESI+) m/z 266 (M+H)+.
Quantity
0.47 g
Type
reactant
Reaction Step One
Name
Compound C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Yield
29%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]([NH2:10])=[O:9])[CH:3]=1.FC(F)(F)C(O)=O.NC1C(C2C=CC(CC(N)=O)=CC=2)=C(OC2C=CC(NC(NC(=O)CC3C=CC(F)=CC=3)=O)=CC=2F)C=CN=1.[NH2:57][C:58]1[CH:63]=[C:62]([F:64])[C:61]([OH:65])=[C:60]([F:66])[CH:59]=1>>[NH2:57][C:58]1[CH:63]=[C:62]([F:64])[C:61]([O:65][C:2]2[CH:7]=[CH:6][N:5]=[C:4]([C:8]([NH2:10])=[O:9])[CH:3]=2)=[C:60]([F:66])[CH:59]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.47 g
Type
reactant
Smiles
ClC1=CC(=NC=C1)C(=O)N
Name
Compound C
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F.NC1=NC=CC(=C1C1=CC=C(C=C1)CC(=O)N)OC1=C(C=C(C=C1)NC(=O)NC(CC1=CC=C(C=C1)F)=O)F
Name
Quantity
0.44 g
Type
reactant
Smiles
NC1=CC(=C(C(=C1)F)O)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(OC2=CC(=NC=C2)C(=O)N)C(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.23 g
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 28.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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